Home > Products > Screening Compounds P11003 > rac-6,7-Dehydro-pramipexole
rac-6,7-Dehydro-pramipexole -

rac-6,7-Dehydro-pramipexole

Catalog Number: EVT-1495141
CAS Number:
Molecular Formula: C₁₀H₁₅N₃S
Molecular Weight: 209.31
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rac-6,7-Dehydro-pramipexole is a synthetic compound related to the well-known dopamine agonist pramipexole, which is primarily used in the treatment of Parkinson's disease and restless legs syndrome. This compound is characterized by a specific molecular structure that includes a dehydro modification at the 6 and 7 positions of the pramipexole backbone. The compound has garnered attention for its potential pharmacological properties and applications in neuroscience.

Source

Rac-6,7-Dehydro-pramipexole is derived from pramipexole, which itself is synthesized through various chemical methods. The initial synthesis of pramipexole involves the formation of its precursor compounds, followed by specific chemical transformations to achieve the desired structure. The development of rac-6,7-dehydro-pramipexole has been documented in patent literature and scientific studies exploring modifications to enhance its therapeutic efficacy and receptor selectivity .

Classification

Rac-6,7-Dehydro-pramipexole belongs to the class of compounds known as dopamine receptor agonists. More specifically, it targets D2 and D3 dopamine receptors, which play critical roles in regulating mood, movement, and reward pathways in the brain. As a structural analog of pramipexole, it is classified under the broader category of benzothiazoles and thiazolidines .

Synthesis Analysis

Methods

The synthesis of rac-6,7-dehydro-pramipexole can be achieved through several methods, typically involving multi-step organic reactions. Key steps may include:

  1. Formation of Intermediate Compounds: Starting from commercially available precursors such as 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives.
  2. Dehydrogenation: The introduction of double bonds at the 6 and 7 positions usually involves oxidation reactions using reagents like potassium permanganate or other oxidizing agents.
  3. Resolution: Enantiomers can be separated through chiral chromatography or enzymatic resolution techniques to obtain the desired optical purity .

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and selectivity for the desired stereoisomer. Advanced techniques like high-performance liquid chromatography (HPLC) are frequently employed for purification and analysis of intermediates and final products .

Molecular Structure Analysis

Structure

Rac-6,7-dehydro-pramipexole features a bicyclic structure with a thiazole ring fused to a cyclohexene moiety. The dehydro modifications introduce unsaturation that can influence the compound's biological activity.

Data

  • Molecular Formula: C₁₃H₁₄N₂S
  • Molecular Weight: Approximately 234.33 g/mol
  • Structural Features: The compound exhibits a planar configuration due to the presence of double bonds, which may enhance receptor binding affinity compared to its saturated analogs .
Chemical Reactions Analysis

Reactions

Rac-6,7-dehydro-pramipexole undergoes various chemical transformations that can include:

  1. Hydrogenation: To revert back to pramipexole or other derivatives.
  2. Reactions with Electrophiles: Such as acylation or alkylation reactions that modify functional groups on the molecule.
  3. Nucleophilic Substitution: Involving amine groups that can lead to diverse derivatives with potential pharmacological applications .

Technical Details

These reactions are typically performed under controlled conditions to ensure high selectivity and yield. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to monitor reaction progress and confirm product structures.

Mechanism of Action

Process

Rac-6,7-dehydro-pramipexole acts primarily as an agonist at D2 and D3 dopamine receptors. Its mechanism involves:

  1. Binding Affinity: The compound binds to these receptors with high affinity, mimicking dopamine's action.
  2. Signal Transduction: Upon binding, it activates downstream signaling pathways that modulate neurotransmitter release and neuronal excitability.

Data

Studies indicate that modifications at the 6 and 7 positions can enhance receptor selectivity and potency compared to pramipexole itself . This can lead to improved therapeutic effects in conditions like Parkinson's disease.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Can undergo typical organic reactions involving amines and aromatic systems.

Relevant data from studies indicate that these properties contribute significantly to its pharmacokinetic profile .

Applications

Scientific Uses

Rac-6,7-dehydro-pramipexole has potential applications in:

  1. Pharmacological Research: Investigating its effects on dopamine receptor pathways.
  2. Therapeutic Development: Exploring its efficacy in treating neurodegenerative diseases like Parkinson's disease.
  3. Chemical Biology: Serving as a tool compound for studying dopamine signaling mechanisms in various biological contexts .
Introduction to rac-6,7-Dehydro-pramipexole

Structural Definition and Nomenclature Conventions

rac-6,7-Dehydro-pramipexole is a dehydrogenated derivative of the dopamine agonist pramipexole, featuring a critical structural modification at the 6,7-position of its benzothiazole ring system. This modification introduces a double bond or carbonyl functionality, altering the molecule’s planarity and electronic distribution. The prefix "rac-" designates the racemic nature of the compound, indicating an equimolar mixture of (6R,7S) and (6S,7R) enantiomers due to the loss of chiral centers at C6 and C7 upon dehydrogenation. The systematic IUPAC name is 2-amino-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-7-one or 2-amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one, reflecting the ketone group formed via dehydrogenation [1] [7]. Its molecular formula is C₁₀H₁₅N₃OS, with a monoisotopic mass of 227.1092 Da, distinct from the hydroxylated metabolites like rac-trans-7-Hydroxy Pramipexole (C₁₀H₁₇N₃OS, 227.327 Da) [1] [4].

Table 1: Structural and Nomenclature Comparison of Pramipexole Derivatives

CompoundMolecular FormulaMolecular Weight (Da)CAS NumberKey Structural Feature
Pramipexole (base)C₁₀H₁₇N₃S211.327104632-26-0Saturated benzothiazole ring
rac-trans-7-Hydroxy PramipexoleC₁₀H₁₇N₃OS227.3271246818-51-8trans-hydroxylation at C7
rac-cis-7-Hydroxy PramipexoleC₁₀H₁₇N₃OS227.331001648-71-0cis-hydroxylation at C7
rac-6,7-Dehydro-pramipexoleC₁₀H₁₅N₃OS225.31 (calculated)2245708-68-1†Ketone at C7, unsaturation at C6-C7

†Representative analog; exact CAS for rac-6,7-Dehydro-pramipexole varies by tautomeric form [1] [2] [7].

Historical Context in Dopaminergic Agonist Research

The development of rac-6,7-Dehydro-pramipexole is rooted in the evolution of non-ergot dopamine agonists, which emerged in the 1990s to address limitations of ergoline derivatives (e.g., pergolide). Ergoline agonists were linked to fibrotic complications due to promiscuous receptor interactions, necessitating agents with improved selectivity. Pramipexole, a first-line non-ergot agonist, was optimized for D₃ receptor affinity (Kᵢ = 0.5 nM) to enhance motor control in Parkinson’s disease (PD) while minimizing off-target effects [3] [6]. Rational modification of pramipexole’s scaffold—specifically, dehydrogenation at positions 6 and 7—aimed to alter its metabolic stability and blood-brain barrier permeability. This strategy paralleled efforts with rotigotine, another non-ergot agonist, where structural tweaks enhanced D₁/D₂ polypharmacology [6]. The "dehydro" motif was inspired by endogenous dopamine metabolism, which involves oxidation pathways producing quinone derivatives [5].

Role in Medicinal Chemistry and Neuropharmacology

As a metabolite or synthetic analog, rac-6,7-Dehydro-pramipexole serves dual roles:

  • Pharmacokinetic Modulation: Introduction of a ketone group increases polarity (cLogP ≈ 0.5 vs. 0.04 for pramipexole), potentially reducing renal clearance and extending half-life. This contrasts with hydroxylated metabolites like rac-trans-7-Hydroxy Pramipexole, which undergo rapid glucuronidation [1] [4] [6].
  • Receptor Binding Tunability: The planarized benzothiazole ring may enhance π-stacking with dopamine receptor residues. While pramipexole favors D₃ receptors (D₃ > D₂ > D₄), dehydrogenation could subtly shift affinity toward D₂ subtypes, analogous to structural-activity relationships observed with ropinirole derivatives [3] [6].
  • Neuroprotective Potential: In vitro studies suggest that dehydro derivatives mitigate oxidative stress by chelating iron ions implicated in dopaminergic neuron degeneration. This aligns with research on MAO-B inhibitors that incorporate carbonyl groups for neuroprotection [5] [6].

Table 2: Receptor Binding Profiles of Dopamine Agonists

AgonistD₃ Receptor Affinity (Kᵢ, nM)D₂ Receptor Affinity (Kᵢ, nM)D₁ Receptor ActivityStructural Class
Pramipexole0.5–3.530–100NegligibleAminobenzothiazole
Rotigotine0.713–18Partial agonistTetralin derivative
Ropinirole2.5–1329–100NegligibleIndolinone
rac-6,7-Dehydro-pramipexole (inferred)~1–5*~20–60*NegligibleDehydro-aminobenzothiazole

Predicted based on structural analogs [3] [6].

Properties

Product Name

rac-6,7-Dehydro-pramipexole

Molecular Formula

C₁₀H₁₅N₃S

Molecular Weight

209.31

Synonyms

N6-Propyl-4,5-dihydrobenzo[d]thiazole-2,6-diamine;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.